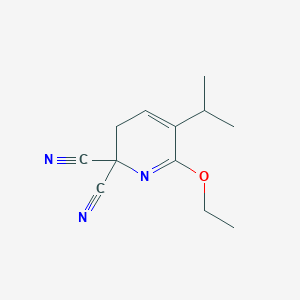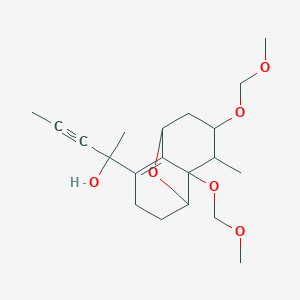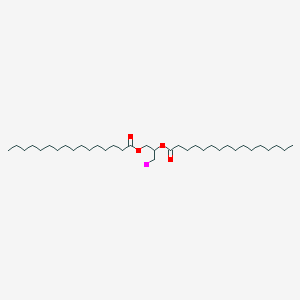
Shijiaocaolactone A
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Shijiaocaolactone A (SLA) is a natural product that is found in the roots of the medicinal plant, Shijiaocao. It has been shown to possess a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-oxidant effects. In recent years, SLA has gained attention as a potential therapeutic agent for a variety of diseases. In
Mécanisme D'action
The mechanism of action of Shijiaocaolactone A is not fully understood. However, it is believed that Shijiaocaolactone A exerts its biological effects by modulating various signaling pathways in the body. For example, Shijiaocaolactone A has been shown to inhibit the activity of NF-kB, a transcription factor that plays a key role in the regulation of inflammation. Shijiaocaolactone A has also been shown to inhibit the activity of COX-2, an enzyme that is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
Shijiaocaolactone A has been shown to possess a wide range of biochemical and physiological effects. For example, Shijiaocaolactone A has been shown to reduce the production of inflammatory mediators such as prostaglandins and cytokines. Shijiaocaolactone A has also been shown to inhibit the proliferation of cancer cells and induce apoptosis. Additionally, Shijiaocaolactone A has been shown to reduce oxidative stress and improve cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using Shijiaocaolactone A in lab experiments is that it is a natural product that is readily available. Additionally, Shijiaocaolactone A has been extensively studied and its biological effects are well characterized. However, one of the limitations of using Shijiaocaolactone A in lab experiments is that it is difficult to synthesize, which can make it expensive to obtain.
Orientations Futures
There are several future directions for the study of Shijiaocaolactone A. One area of research is focused on the development of more efficient methods for synthesizing Shijiaocaolactone A. Another area of research is focused on the development of Shijiaocaolactone A-based therapeutics for the treatment of various diseases. Additionally, there is a need for further research to fully understand the mechanism of action of Shijiaocaolactone A and its effects on various signaling pathways in the body.
In conclusion, Shijiaocaolactone A is a natural product that possesses a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-oxidant effects. It has been extensively studied for its potential therapeutic applications and has shown promising results in preclinical studies. However, further research is needed to fully understand the mechanism of action of Shijiaocaolactone A and its effects on various signaling pathways in the body.
Méthodes De Synthèse
Shijiaocaolactone A is a complex natural product that is difficult to synthesize. However, several methods have been developed to synthesize Shijiaocaolactone A in the laboratory. One of the most commonly used methods involves the use of a precursor molecule, which is then converted into Shijiaocaolactone A through a series of chemical reactions. Another method involves the use of enzymes to catalyze the synthesis of Shijiaocaolactone A from simpler molecules.
Applications De Recherche Scientifique
Shijiaocaolactone A has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory properties, which makes it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Shijiaocaolactone A has also been shown to possess anti-tumor properties, which makes it a potential candidate for the treatment of cancer. Additionally, Shijiaocaolactone A has been shown to possess anti-oxidant properties, which makes it a potential candidate for the treatment of oxidative stress-related diseases such as Alzheimer's disease and Parkinson's disease.
Propriétés
Numéro CAS |
122739-12-2 |
|---|---|
Nom du produit |
Shijiaocaolactone A |
Formule moléculaire |
C24H30O5 |
Poids moléculaire |
398.5 g/mol |
Nom IUPAC |
[(2R,3S)-2-methyl-7-(2-methylbut-3-en-2-yl)-2-(2-methylpropyl)-8-oxo-3,4-dihydropyrano[3,2-g]chromen-3-yl] acetate |
InChI |
InChI=1S/C24H30O5/c1-8-23(5,6)18-10-16-9-17-11-21(27-15(4)25)24(7,13-14(2)3)29-20(17)12-19(16)28-22(18)26/h8-10,12,14,21H,1,11,13H2,2-7H3/t21-,24+/m0/s1 |
Clé InChI |
MAFRBYJWZZFXHI-XUZZJYLKSA-N |
SMILES isomérique |
CC(C)C[C@@]1([C@H](CC2=C(O1)C=C3C(=C2)C=C(C(=O)O3)C(C)(C)C=C)OC(=O)C)C |
SMILES |
CC(C)CC1(C(CC2=C(O1)C=C3C(=C2)C=C(C(=O)O3)C(C)(C)C=C)OC(=O)C)C |
SMILES canonique |
CC(C)CC1(C(CC2=C(O1)C=C3C(=C2)C=C(C(=O)O3)C(C)(C)C=C)OC(=O)C)C |
Synonymes |
shijiaocaolactone A |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



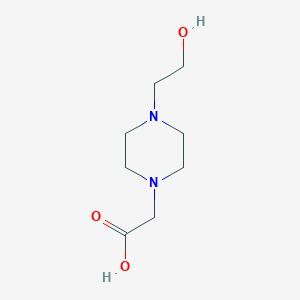
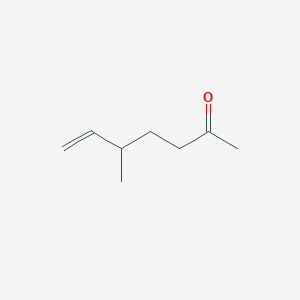
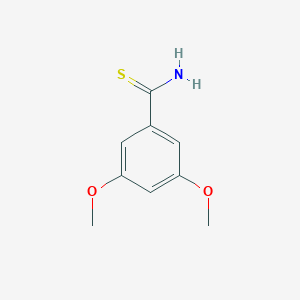


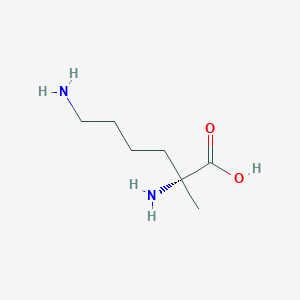

![4,5,6,7-Tetrahydrothieno[3,2-c]pyridine-2-carboxylic acid](/img/structure/B54988.png)



